molecular formula C8H10N2O2S B13157254 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid

Cat. No.: B13157254
M. Wt: 198.24 g/mol
InChI Key: UVIPRYFVYJIINI-UHFFFAOYSA-N
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Description

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid (molecular formula: C₉H₁₂N₂O₂S; molecular weight: 184.22 g/mol) is a pyrimidine derivative characterized by a methylsulfanylmethyl group at position 2 and a carboxylic acid moiety at position 4. Its structural features confer distinct chemical reactivity and biological activities, including antifungal and antiparasitic properties . The compound serves as a versatile intermediate in synthesizing kinase inhibitors and antiviral agents, leveraging its ability to interact with ATP-binding sites in enzymes .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12)

InChI Key

UVIPRYFVYJIINI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid involves the reaction of pyrimidine with methanethiol to form 4-Methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the feed ratio, reaction temperature, and reaction time to improve yield. For example, the synthesis from S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol has been optimized for better yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Impact of Sulfur-Containing Groups

  • Methylsulfanyl vs. Methylsulfonyl : The sulfanyl group (S-CH₃) in the target compound is less polar than the sulfonyl group (SO₂-CH₃) in ’s analog. This difference influences solubility and redox sensitivity, with sulfonyl derivatives being more reactive in oxidative environments .
  • Thiophene vs.

Role of Trifluoromethyl and Carboxylic Acid Groups

  • The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability, making it suitable for agrochemical applications .
  • The carboxylic acid at position 5 is critical for hydrogen bonding with enzyme active sites, a feature conserved across all compared compounds .

Positional Isomerism Effects

  • In , shifting the methyl group from position 4 to 5 (5-Methyl-2-phenylpyrimidine-4-carboxylic acid) alters the molecule’s electronic profile, reducing its acidity compared to the target compound .

Biological Activity

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid, also known as 4-methyl-2-(methylthio)-5-pyrimidinecarboxylic acid, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and potential neuroprotective effects, supported by research findings and case studies.

  • Molecular Formula : C7_7H8_8N2_2O2_2S
  • Molecular Weight : 184.22 g/mol
  • Boiling Point : 169-171 °C
  • Purity : ≥ 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
Compound CHepG20.0227

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid may exhibit similar properties due to its structural analogies with these compounds, which enhance apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies reported IC50_{50} values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib:

CompoundCOX-2 Inhibition IC50_{50} (µmol)
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid0.04 ± 0.09
Celecoxib0.04 ± 0.01

This suggests that the compound could be a candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. The compound was tested against various bacterial strains, showing notable effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli10
S. aureus15

These results indicate that the compound could serve as an effective antimicrobial agent against common pathogens .

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) activity was evaluated:

CompoundAChE Inhibition IC50_{50} (µg/mL)
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid40.54
Donepezil (standard drug)29.77

This activity indicates potential for treating cognitive decline associated with Alzheimer's disease .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of various pyrimidine derivatives, including our compound, against breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats, demonstrating a marked reduction in inflammation compared to control groups.
  • Neuroprotective Investigation : In vitro assays showed that the compound significantly inhibited AChE activity, suggesting its potential use in developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid, considering yield and purity?

  • Methodological Answer : A stepwise approach is recommended. Begin with pyrimidine ring formation via condensation reactions using thiourea or amidine derivatives. Introduce the methylsulfanylmethyl group at position 2 through nucleophilic substitution with methylsulfanylmethyl chloride. Carboxylic acid introduction at position 5 can be achieved via oxidation of a methyl ester precursor (e.g., using KMnO₄ under acidic conditions). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity. Monitor intermediates using TLC and confirm final structure via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (pyrimidine ring) and methyl/methylsulfanyl groups. Compare with analogous compounds (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol) for substitution pattern validation .
  • X-ray crystallography : Resolve bond angles (e.g., C–S–C ~105°) and confirm molecular conformation. Use single-crystal XRD to analyze intermolecular hydrogen bonding involving the carboxylic acid group .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with ESI+ ionization .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the methylsulfanyl group. Avoid exposure to light (use amber vials) due to potential photodegradation. For aqueous solutions, maintain pH 6–7 to stabilize the carboxylic acid moiety. Degradation products can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways. Use ICReDD’s reaction path search tools to simulate nucleophilic/electrophilic attack sites. For example, predict regioselectivity in Suzuki-Miyaura coupling by analyzing frontier molecular orbitals (HOMO/LUMO) of the pyrimidine ring. Validate predictions experimentally via controlled cross-coupling trials .

Q. How to resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values and assay conditions. For example, discrepancies in enzyme inhibition may arise from variations in buffer pH or co-solvents. Use standardized protocols (e.g., fixed DMSO concentration ≤1%) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-reference with structural analogs like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate to identify substituent-dependent trends .

Q. What strategies are effective in elucidating reaction mechanisms involving the methylsulfanyl and carboxylic acid groups?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use deuterated methylsulfanyl groups to study S–C bond cleavage rates in hydrolysis reactions.
  • pH-rate profiling : Monitor reaction rates under varying pH to identify protonation states critical for decarboxylation or nucleophilic substitution.
  • Trapping intermediates : Employ low-temperature NMR to detect transient species (e.g., thiiranium ions) during electrophilic reactions .

Q. How to design derivatives of this compound for enhanced bioactivity?

  • Methodological Answer : Prioritize functional group modifications:

  • Carboxylic acid bioisosteres : Replace –COOH with tetrazole or sulfonamide groups to improve membrane permeability.
  • Methylsulfanyl optimization : Substitute with sulfoxide/sulfone for enhanced hydrogen-bonding capacity.
  • Pyrimidine ring substitution : Introduce electron-withdrawing groups (e.g., –F) at position 6 to modulate electronic effects. Validate via molecular docking against target proteins (e.g., thymidylate synthase) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Reassess solubility using standardized shake-flask methods with DMSO, DMF, and acetonitrile. Control for residual water content (<0.1% via Karl Fischer titration). Conflicting data may arise from crystallinity differences; compare amorphous vs. crystalline forms via PXRD. For low solubility, employ co-solvency (e.g., PEG 400) or salt formation (e.g., sodium carboxylate) .

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